5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structural features This compound contains a tetrahydropyrimidinone core substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves multiple steps, typically starting with the preparation of the tetrahydropyrimidinone core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl, methoxyphenyl, and trifluoromethyl groups is achieved through subsequent substitution reactions using specific reagents and catalysts. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups may enhance its binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidinone derivatives with different substituents. Compared to these compounds, 5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific combination of fluorophenyl, methoxyphenyl, and trifluoromethyl groups. This unique structure may confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H16F4N2O4 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C19H16F4N2O4/c1-29-13-4-2-3-11(9-13)15-14(16(26)10-5-7-12(20)8-6-10)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) |
InChI Key |
VVPRMWMJVLAMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.